molecular formula C8H6Cl2O2 B1211780 Methyl 2,5-dichlorobenzoate CAS No. 2905-69-3

Methyl 2,5-dichlorobenzoate

Cat. No.: B1211780
CAS No.: 2905-69-3
M. Wt: 205.03 g/mol
InChI Key: SPJQBGGHUDNAIC-UHFFFAOYSA-N
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Description

Methyl 2,5-dichlorobenzoate is an organic compound with the molecular formula C8H6Cl2O2. It is a methyl ester derived from 2,5-dichlorobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a white solid with a melting point of 37-40°C .

Mechanism of Action

Target of Action

Methyl 2,5-dichlorobenzoate is primarily used as a plant growth regulator and fungicide . It is used in the formulation of grafting waxes to induce callus formation of grapevine cuttings . The primary targets of this compound are the growth processes of plants and the fungal organisms that cause diseases in plants .

Mode of Action

As a plant growth regulator, it likely interacts with plant hormones and signaling pathways to modulate growth and development . As a fungicide, it likely disrupts essential cellular processes in fungi, leading to their death .

Biochemical Pathways

As a plant growth regulator and fungicide, it likely affects pathways related to cell division, growth, and response to stress in plants and fungi .

Pharmacokinetics

It is known to be moderately soluble in water and is a volatile substance . This suggests that it can be readily absorbed and distributed in the environment. Its volatility also indicates that it may be subject to metabolic breakdown and excretion .

Result of Action

The result of this compound’s action is the regulation of plant growth and the control of fungal diseases . In plants, it can induce specific growth responses, such as the formation of callus in grapevine cuttings . In fungi, it can lead to cell death, thereby preventing the spread of fungal diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. Its solubility and volatility suggest that it can be distributed in both water and air . Therefore, environmental conditions such as temperature, humidity, and rainfall can affect its stability, efficacy, and action . Furthermore, its toxicity to non-target organisms and potential for bioaccumulation are important considerations for its environmental impact .

Biochemical Analysis

Biochemical Properties

Methyl 2,5-dichlorobenzoate plays a significant role in biochemical reactions, particularly in its function as a plant growth regulator and antifungal agent . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of poly(p-phenylene) and in the isolation of microorganisms capable of degrading methyl benzoate . The compound’s interactions with enzymes such as cytochrome P450 are crucial for its metabolic processing .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . As a plant growth regulator, it affects the rate of growth in plants, while its antifungal properties help in controlling fungal infections . The compound’s impact on cellular metabolism includes its role in the degradation of methyl aromatic esters by microorganisms .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, influencing their activity through inhibition or activation . The compound’s role as a plant growth regulator and antifungal agent is mediated by its ability to modulate gene expression and enzyme activity . For example, its interaction with cytochrome P450 enzymes facilitates its metabolic processing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is moderately soluble in water and is volatile . Its stability and degradation are influenced by environmental factors, and it has been observed to have moderate mammalian oral toxicity . Long-term effects on cellular function include its role in the degradation of methyl aromatic esters by microorganisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, the compound exhibits toxic effects, with an acute oral LD50 of 1030 mg/kg in rats and 910 mg/kg in mice . Mortality has been observed at doses of 750 mg/kg in rats and 700 mg/kg in mice . These findings highlight the importance of dosage considerations in the use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes such as cytochrome P450 . The compound undergoes extensive metabolism to form 2,5-dichlorobenzoic acid and its glycine conjugate, which are rapidly excreted via urine . These metabolic processes are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its chemical properties and interactions with cellular components . The compound’s role as a plant growth regulator and antifungal agent is mediated by its distribution within plant tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells is crucial for its role in modulating enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5-dichlorobenzoate can be synthesized through the esterification of 2,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to distillation to separate the product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates.

    Hydrolysis: 2,5-dichlorobenzoic acid and methanol.

    Reduction: 2,5-dichlorobenzyl alcohol.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2,5-dichlorobenzoate
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InChI

InChI=1S/C8H6Cl2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
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InChI Key

SPJQBGGHUDNAIC-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)Cl
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Molecular Formula

C8H6Cl2O2
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DSSTOX Substance ID

DTXSID7022201
Record name Methyl 2,5-dichlorobenzoate
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Molecular Weight

205.03 g/mol
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Physical Description

White crystalline solid; [MSDSonline]
Record name Methyl 2,5-dichlorobenzoate
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Vapor Pressure

0.01 [mmHg]
Record name Methyl 2,5-dichlorobenzoate
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CAS No.

2905-69-3, 68214-43-7
Record name Methyl 2,5-dichlorobenzoate
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Record name Methyl 2,5-dichlorobenzoate
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Record name METHYL 2,5-DICHLOROBENZOATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of Methyl 2,5-dichlorobenzoate in scientific research?

A1: this compound is frequently employed as a building block in polymer synthesis. For instance, it serves as a precursor to poly(p-phenylene), a polymer known for its high conductivity after doping with SbF5. This synthesis involves the polymerization of this compound, followed by hydrolysis and decarboxylation steps [, , ].

Q2: How does the structure of this compound influence its reactivity?

A2: The presence and position of chlorine atoms significantly affect the reactivity of this compound. Studies on reactions with trimethylstannyl anions reveal a reactivity order of para ≥ ortho ≫ meta for chlorine as a leaving group. This suggests that steric and electronic factors influenced by the chlorine substituents play a crucial role in determining the reaction pathway and product formation [].

Q3: Are there any studies on the spectroscopic properties of this compound?

A3: Yes, quantum chemical studies have been conducted to investigate the Fourier-transform infrared (FT-IR) and Raman spectra of this compound []. These studies provide insights into the vibrational modes and structural characteristics of the molecule.

Q4: Has this compound been investigated for potential herbicide activity?

A4: While not a registered herbicide, this compound and its derivatives have been subjected to bioassays to assess their potential herbicidal activity []. These studies involved evaluating the growth inhibition effects of the compound on various plant species, comparing its efficacy to known herbicides like Atrazine and Disugran.

Q5: What is the crystal structure of this compound?

A5: The crystal structure of this compound reveals that the benzene ring and the planar ester group are not coplanar. Instead, they are oriented at a dihedral angle of 39.22 (3)° []. This structural information provides valuable insights into the molecule's overall conformation.

Q6: Can this compound be used to create functionalized polymers?

A6: Yes, this compound can be copolymerized with other monomers and subsequently modified to introduce functional groups like carboxylic and sulfonic acids []. These functionalized polymers have potential applications in fuel cell technology, specifically as thermostable polyelectrolytes.

Q7: Have there been any reported biological effects of this compound?

A7: Research indicates that this compound, alongside its analog 2,5-dichlorobenzoyl chloride, exhibits plant growth-regulating properties []. Studies demonstrate that exposure to these compounds, either in gaseous form or aqueous solutions, can temporarily inhibit or delay seed germination in specific plant species, such as sorghum and soybean.

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